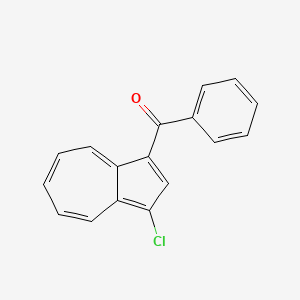![molecular formula C16H14INO B14197330 3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole CAS No. 832691-18-6](/img/structure/B14197330.png)
3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of an iodine atom and a prop-1-en-1-yloxy group in this compound makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole typically involves the iodination of 9H-carbazole followed by the introduction of the prop-1-en-1-yloxy group. One common method involves the reaction of 9H-carbazole with iodine in the presence of an oxidizing agent such as sodium iodate. The resulting 3-iodo-9H-carbazole is then reacted with prop-1-en-1-yl alcohol under basic conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products Formed
Substitution: Various substituted carbazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the carbazole.
Reduction: Deiodinated carbazole or reduced derivatives.
Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial agents.
Materials Science: Employed in the synthesis of advanced materials with specific optical and electronic properties.
Chemical Biology: Utilized as a probe in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary based on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-9H-carbazole: Lacks the prop-1-en-1-yloxy group, making it less versatile in certain reactions.
9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Lacks the iodine atom, affecting its reactivity in substitution reactions.
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
The presence of both the iodine atom and the prop-1-en-1-yloxy group in 3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole makes it unique. This combination allows for a wide range of chemical modifications and applications, particularly in fields requiring specific electronic and steric properties.
Propriétés
Numéro CAS |
832691-18-6 |
|---|---|
Formule moléculaire |
C16H14INO |
Poids moléculaire |
363.19 g/mol |
Nom IUPAC |
3-iodo-9-(prop-1-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14INO/c1-2-9-19-11-18-15-6-4-3-5-13(15)14-10-12(17)7-8-16(14)18/h2-10H,11H2,1H3 |
Clé InChI |
PDXYOTRLWRPBIB-UHFFFAOYSA-N |
SMILES canonique |
CC=COCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


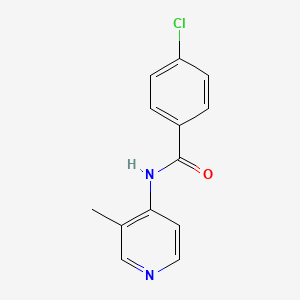
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
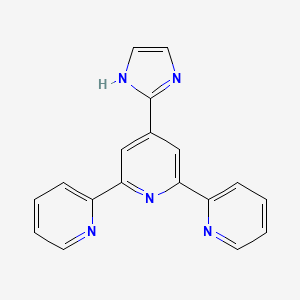
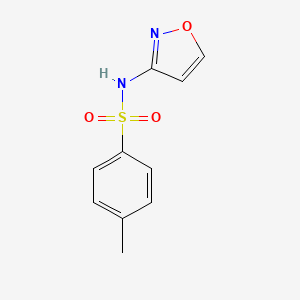
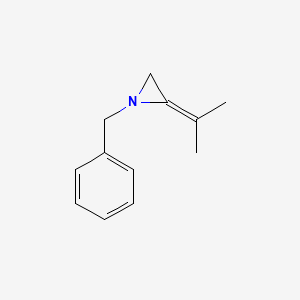
![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)
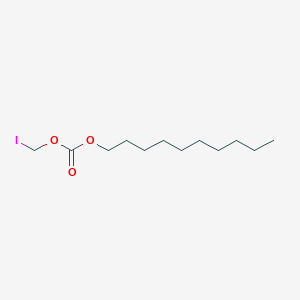
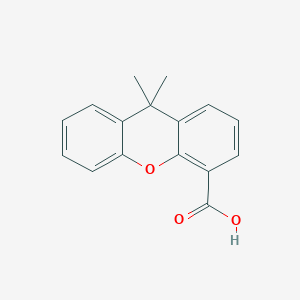
![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)

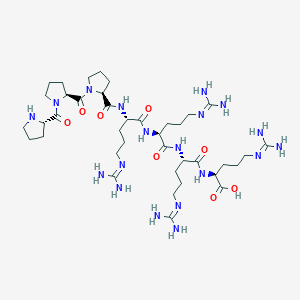
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
